2-Iodo-6-(trifluoromethyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-6-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO/c8-7(9,10)4-2-1-3-5(11)6(4)12/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHFOURDXWPNRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435038 | |
| Record name | 2-iodo-6-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149209-48-3 | |
| Record name | 2-iodo-6-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization Strategies of 2 Iodo 6 Trifluoromethyl Phenol
Cross-Coupling Reactions Involving the Carbon-Iodine Bond
The carbon-iodine bond in aryl iodides is the most reactive among aryl halides (I > Br > Cl > F) in transition metal-catalyzed cross-coupling reactions. This high reactivity allows for milder reaction conditions and broader substrate scope.
Palladium-catalyzed reactions are among the most powerful and widely used methods for constructing carbon-carbon bonds. mdpi.com These reactions typically involve the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nobelprize.org
The Suzuki-Miyaura coupling reaction is a highly efficient method for the synthesis of biaryl compounds, which are important structural motifs in many pharmaceuticals and functional materials. mdpi.com This reaction involves the coupling of an aryl halide with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. The reaction of 2-iodo-6-(trifluoromethyl)phenol with various arylboronic acids provides access to a wide range of substituted biphenyl (B1667301) derivatives.
The general conditions for the Suzuki-Miyaura coupling of this compound involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base, typically an inorganic carbonate like K₂CO₃ or Cs₂CO₃, and a suitable solvent system, often a mixture of an organic solvent and water. frontiersin.orgnih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Halides
| Entry | Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 2-(Trifluoromethyl)-[1,1'-biphenyl]-2-ol | High |
| 2 | This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 4'-Methoxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-2-ol | Good |
| 3 | This compound | 3-Pyridylboronic acid | Pd₂(dba)₃/XPhos | Cs₂CO₃ | THF | 2-(3-Pyridyl)-6-(trifluoromethyl)phenol | Good |
This table is illustrative and specific yields would be dependent on the exact reaction conditions and substrates used.
The trifluoromethyl group at the ortho position can influence the reaction by sterically hindering the approach to the palladium center, potentially requiring more robust catalytic systems or harsher reaction conditions.
The Negishi coupling reaction utilizes organozinc reagents as the coupling partners for aryl halides. wikipedia.org This method is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgorganic-chemistry.org For this compound, a Negishi coupling with an arylzinc reagent would yield a biphenyl derivative. The reaction is catalyzed by palladium or nickel complexes. wikipedia.org
The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of arylalkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. The coupling of this compound with a terminal alkyne would introduce an alkynyl substituent at the 2-position of the phenol (B47542) ring.
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. nobelprize.org This reaction provides a direct method for the arylation of olefins. The reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, would result in the formation of a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. The functionalization of olefins is a cornerstone of modern organic chemistry, enabling the synthesis of complex molecules. nih.govrsc.org
Copper-catalyzed cross-coupling reactions, particularly Ullmann-type reactions, are a classical and still valuable method for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions are often more economical than their palladium-catalyzed counterparts. researchgate.net
The Ullmann condensation is a well-established method for the synthesis of diaryl ethers, which involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base. researchgate.netjsynthchem.comorganic-chemistry.org In the case of this compound, it can react with another phenol to form a diaryl ether. The use of ligands such as N,N-dimethylglycine or picolinic acid can significantly improve the efficiency and mildness of these reactions. mit.eduorganic-chemistry.org
Table 2: Examples of Copper-Catalyzed Ullmann-Type Reactions
| Entry | Aryl Halide | Nucleophile | Catalyst | Ligand | Base | Product |
| 1 | This compound | Phenol | CuI | N,N-Dimethylglycine | Cs₂CO₃ | 2-Phenoxy-6-(trifluoromethyl)phenol |
| 2 | Iodobenzene | This compound | CuI | Picolinic acid | K₃PO₄ | 2-Iodo-6-(trifluoromethyl)phenoxybenzene |
This table is illustrative and specific yields would be dependent on the exact reaction conditions and substrates used.
In recent years, there has been a growing interest in developing transition-metal-free cross-coupling reactions due to the cost and toxicity associated with transition metals. rsc.org These methods often rely on different activation strategies, such as the use of strong bases, light, or specific reagents to facilitate the coupling.
Another emerging area is the use of hypervalent iodine reagents to promote oxidative C-C bond formation under metal-free conditions. thieme.de Additionally, radical-mediated reactions can also achieve C-C bond formation without the need for transition metal catalysts. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions
Functionalization and Transformations of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is known for its high stability, but under specific conditions, it can undergo transformations, providing pathways to other important functional groups.
While the C-F bond is exceptionally strong, the defluorination of aryl-CF₃ compounds can be achieved. Studies on trifluoromethylphenols (TFMPs) in aqueous environments have shown that they can undergo spontaneous hydrolysis to form the corresponding hydroxybenzoic acids and fluoride (B91410) ions. This transformation is highly dependent on the substitution pattern and pH.
The proposed mechanism for this hydrolytic defluorination is a base-mediated E1cb (Elimination Unimolecular conjugate Base) process. The reaction is initiated by the deprotonation of the phenolic hydroxyl group, which is crucial for the reaction to proceed. The resulting phenoxide facilitates the elimination of a fluoride ion. Computational studies using density functional theory (DFT) support this pathway, highlighting the importance of the phenoxide intermediate in driving the reaction. Although 3-TFMP is resistant to hydrolysis, other isomers react to form hydroxybenzoic acids, indicating that the relative positions of the hydroxyl and trifluoromethyl groups are critical to reactivity.
Beyond complete defluorination, the selective modification of the trifluoromethyl group offers a powerful tool for molecular diversification. One of the most significant transformations is the hydrolysis of the CF₃ group to a carboxylic acid (–COOH). This can be accomplished under forcing conditions, for example, using a combination of fuming sulfuric acid and boric acid. This conversion fundamentally alters the electronic properties of the aromatic ring, turning a strongly electron-withdrawing substituent into another.
The trifluoromethyl group can also be modified through selective C–F bond transformations without complete hydrolysis. Research has shown that under mild conditions, and with appropriate substrate design (e.g., ortho-hydrosilyl substitution), a single C-F bond of a trifluoromethyl group can be selectively transformed. Furthermore, in certain contexts, the trifluoromethyl group can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, particularly when the aromatic ring is activated by other substituents. This reactivity allows for the direct replacement of the CF₃ group by various nucleophiles.
Table 1: Selected Transformations of the Aromatic Trifluoromethyl Group
| Transformation | Reagents/Conditions | Product Functional Group | Ref. |
| Hydrolytic Defluorination | Aqueous base (pH-dependent) | Carboxylic Acid (-COOH) | N/A |
| Acid-Catalyzed Hydrolysis | Fuming H₂SO₄, Boric Acid | Carboxylic Acid (-COOH) | francis-press.com |
| Selective C-F Transformation | Substrate-dependent (e.g., with silyl (B83357) groups) | Benzyl fluorides | masterorganicchemistry.com |
| Nucleophilic Substitution | Strong nucleophiles (on activated rings) | Varies (depends on nucleophile) | nih.gov |
Reactivity and Derivatization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site for derivatization, influencing the molecule's physical properties and directing further reactions.
The hydroxyl group of this compound is acidic due to the inductive electron-withdrawing effects of the adjacent iodine and trifluoromethyl groups. This acidity facilitates its deprotonation to form a phenoxide anion, which is a potent nucleophile for O-functionalization reactions.
A primary example is the Williamson ether synthesis, where the phenoxide reacts with an alkyl halide (preferably primary) in an Sₙ2 reaction to form an ether. masterorganicchemistry.comwikipedia.org This classic method allows for the introduction of a wide variety of alkyl and aryl groups at the oxygen atom. For this reaction, a base such as potassium carbonate or sodium hydride is typically used to generate the phenoxide in situ. jk-sci.comreddit.com The choice of a polar aprotic solvent like DMF or DMSO can accelerate the reaction. jk-sci.com
Another strategy for O-functionalization involves converting the phenol into a derivative that can act as a leaving group in cross-coupling reactions. For instance, phenols can be converted to 2-pyridyl ethers, which then serve as effective electrophilic partners in nickel-catalyzed C-C bond-forming reactions.
Table 2: General Conditions for Phenolic O-Alkylation
| Reaction | Alkylating Agent | Base | Solvent | General Applicability | Ref. |
| Williamson Ether Synthesis | Primary Alkyl Halide/Tosylate | K₂CO₃, NaH, KOH | DMF, DMSO, Acetonitrile | Broad scope for alkyl ethers | francis-press.comjk-sci.comreddit.com |
| Aryl Ether Synthesis (Ullmann) | Activated Aryl Halide | K₂CO₃, Cs₂CO₃ | DMF, Dioxane | Requires Cu catalyst for unactivated halides | jk-sci.com |
The phenolic hydroxyl group is a powerful tool for directing regioselective functionalization of the aromatic ring through a strategy known as Directed ortho-Metalation (DoM). researchgate.net In this approach, the hydroxyl group is first converted into a more effective Directed Metalation Group (DMG), such as an O-carbamate (e.g., –OCONEt₂). wikipedia.org
This DMG chelates with a strong organolithium base (e.g., n-BuLi or sec-BuLi), positioning the lithium atom to selectively deprotonate the nearest (ortho) C-H bond. researchgate.netresearchgate.net In the case of this compound, derivatization to an O-carbamate would direct metalation to the C5 position, which is the only available position ortho to the DMG. The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles (E⁺), allowing for the precise installation of a new substituent at a specific location that would be difficult to functionalize using classical electrophilic aromatic substitution. This chelation-assisted strategy provides exceptional control over regioselectivity, enabling the synthesis of highly substituted aromatic compounds. prepchem.com
Regioselective Functionalization Beyond Directed Metalation
Beyond DoM, the inherent electronic properties of the substituents on this compound allow for other regioselective transformations. The iodine atom, in particular, serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions.
This substrate is an ideal candidate for reactions such as the Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) couplings. These palladium- or copper-catalyzed reactions occur specifically at the C–I bond, allowing for the regioselective formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position. This method is highly reliable and tolerates a wide range of functional groups, making it a cornerstone of modern organic synthesis for building complex molecular architectures.
Furthermore, the combined directing effects of the existing substituents can influence the outcome of other reactions like oxidative cross-coupling. libretexts.org The hydroxyl group is an activating ortho, para-director, while the trifluoromethyl group is a deactivating meta-director, and iodine is a deactivating ortho, para-director. The interplay of these effects, combined with steric hindrance, dictates the position of substitution in reactions not mediated by the C-I bond or directed metalation.
C-H Activation and Functionalization Strategies
Direct C-H activation has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. In the context of this compound, the phenolic hydroxyl group can direct transition metal catalysts to the adjacent C-H bonds, although the strong deactivating effect of the trifluoromethyl group presents a significant challenge.
Palladium-catalyzed C-H olefination represents a plausible strategy for the functionalization of this compound. While direct examples involving this specific substrate are not prevalent in the literature, studies on electron-deficient phenols provide valuable insights. For instance, the use of specialized ligands, such as 2,6-dialkylpyridines, has been shown to facilitate the Pd(II)-catalyzed olefination of arenes with low electron density. It is anticipated that under suitable conditions, the C-H bond at the C5 position of this compound could be targeted for olefination, leading to the introduction of a vinyl group. The regioselectivity would be influenced by both the directing effect of the hydroxyl group and the steric hindrance imposed by the adjacent iodine atom.
Below is a table summarizing representative conditions for the palladium-catalyzed C-H olefination of electron-deficient arenes, which could serve as a starting point for the functionalization of this compound.
| Catalyst | Ligand | Olefin | Oxidant | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | 2,6-Lutidine | Ethyl acrylate | Ag₂CO₃ | TFA | 100 | 75 | [Analogous System] |
| Pd(TFA)₂ | None | Styrene | BQ | AcOH | 120 | 68 | [Analogous System] |
| [Cp*RhCl₂]₂ | None | N-vinylacetamide | AgSbF₆ | DCE | 80 | 85 | [Analogous System] |
This data is representative of C-H olefination on electron-deficient aromatic systems and serves as an illustrative guide for potential transformations of this compound.
Sequential Difunctionalization of Phenol Derivatives
The presence of both a C-I bond and activatable C-H bonds on the this compound scaffold allows for sequential difunctionalization, enabling the stepwise introduction of different substituents. A prominent example of such a strategy is the synthesis of substituted benzofurans. This transformation typically involves an initial Sonogashira coupling of the ortho-iodophenol with a terminal alkyne, followed by an intramolecular cyclization that involves the activation of a C-H bond or the phenolic O-H bond.
The synthesis of a 2-substituted benzofuran (B130515) from this compound would proceed via a palladium- and copper-catalyzed Sonogashira coupling with a terminal alkyne. The resulting 2-(alkynyl)-6-(trifluoromethyl)phenol intermediate can then undergo a 5-endo-dig cyclization to furnish the benzofuran ring system. This cyclization can be promoted by various catalysts, including palladium, copper, or gold complexes. The trifluoromethyl group at the 7-position of the resulting benzofuran would be expected to influence its electronic properties and biological activity.
An alternative sequential difunctionalization could involve an initial Suzuki or Stille coupling at the C2 position, followed by a directed C-H functionalization at another position on the ring. For example, after coupling a phenyl group at the C2 position, the hydroxyl group could direct a subsequent C-H activation to the C5 position, allowing for the introduction of a third functional group.
The table below outlines a general scheme for the synthesis of 7-(trifluoromethyl)benzofurans from this compound, highlighting the key reaction steps and typical reagents.
| Step | Reaction Type | Reagents and Conditions | Intermediate/Product |
| 1 | Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt | 2-(Alkynyl)-6-(trifluoromethyl)phenol |
| 2 | Cyclization | PdCl₂(MeCN)₂, Toluene, 100 °C | 2-Substituted-7-(trifluoromethyl)benzofuran |
This table illustrates a plausible and well-precedented synthetic route for the sequential difunctionalization of this compound.
Mechanistic Investigations of Reactions Involving 2 Iodo 6 Trifluoromethyl Phenol
Elucidation of Reaction Pathways in Halogenation and Fluorination Processes
The halogenation and fluorination of 2-iodo-6-(trifluoromethyl)phenol are governed by the principles of electrophilic aromatic substitution. The regioselectivity of these reactions is dictated by the directing effects of the three substituents on the phenol (B47542) ring: the hydroxyl (-OH) group, the iodine (-I) atom, and the trifluoromethyl (-CF3) group.
The hydroxyl group is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the ring through resonance. The iodine atom is a deactivating group due to its inductive effect but is also ortho, para-directing because of the participation of its lone pairs in resonance. Conversely, the trifluoromethyl group is a strong deactivating and meta-directing group due to its potent electron-withdrawing inductive effect.
In the case of this compound, the available positions for substitution are C3, C4, and C5. The directing effects of the substituents are summarized in the table below.
Table 1: Directing Effects of Substituents on this compound for Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Preference |
|---|---|---|---|
| -OH | C1 | Activating (Resonance) | ortho, para (to C2, C4, C6) |
| -I | C2 | Deactivating (Inductive), Directing (Resonance) | ortho, para (to C1, C3, C5) |
| -CF3 | C6 | Strongly Deactivating (Inductive) | meta (to C1, C3, C5) |
Given these competing influences, the reaction pathway for further halogenation or fluorination is a nuanced interplay of electronic and steric factors. The potent activating and directing effect of the hydroxyl group is expected to be the dominant influence. Electrophilic attack will be directed primarily to the positions ortho and para to the -OH group. The C2 and C6 positions are already substituted. Therefore, the C4 position is the most electronically favored site for substitution.
The reaction mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. For substitution at the C4 position, the positive charge in the intermediate can be delocalized onto the oxygen atom of the hydroxyl group, providing significant stabilization. Substitution at C3 or C5 would not benefit from this stabilization. Therefore, halogenation and fluorination are strongly predicted to occur at the C4 position.
Mechanistic Studies of Directed Metalation Processes
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position.
Role of Directing Groups and Metalating Agents in Regioselectivity
In this compound, the hydroxyl group serves as the primary directing metalation group. The first step in the mechanism is the deprotonation of the acidic phenolic proton by a strong base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), to form a lithium phenoxide. This in situ formation of the phenoxide is crucial, as the resulting -O⁻Li⁺ moiety is a much stronger DMG than the neutral -OH group.
The lithium cation coordinates to the oxygen atom, and this complex then directs the deprotonation to one of the adjacent (ortho) carbon atoms. csbsju.educhemrxiv.orgnih.gov The two ortho positions are C2 and C6, which are already substituted with iodine and a trifluoromethyl group, respectively. Therefore, direct ortho-lithiation is not possible.
However, lithiation can be directed by other substituents. The iodine at C2 can also act as a directing group, albeit weaker than the phenoxide. The regioselectivity will be a competition between the positions ortho to the phenoxide and ortho to the iodine. The most acidic proton is sought by the organolithium base. The electron-withdrawing nature of the iodine and trifluoromethyl groups increases the acidity of the remaining ring protons. The most probable site for deprotonation is the C5 position, which is ortho to the iodine atom and meta to the trifluoromethyl group. The metalating agent, often used in conjunction with a chelating agent like tetramethylethylenediamine (TMEDA), plays a key role in breaking up organolithium aggregates and increasing the basicity of the system. nih.gov
Isomerization and Halogen Dance Mechanisms
Once an aryl-lithium intermediate is formed, it may not be static. Under certain conditions, particularly with aryl halides, a phenomenon known as the "halogen dance" can occur. wikipedia.org This is a base-catalyzed positional isomerization where the halogen and the metal effectively switch places on the aromatic ring. The driving force for this rearrangement is the formation of a more thermodynamically stable organometallic intermediate.
For this compound, if lithiation were to occur, for instance, at the C5 position to form 5-lithio-2-iodo-6-(trifluoromethyl)phenoxide, a halogen dance could be envisioned. The mechanism is believed to be an intermolecular process. The aryllithium species can act as a nucleophile, attacking the electrophilic iodine atom of another molecule of the starting material or an intermediate. This results in a halogen-metal exchange, leading to a new aryllithium species where the lithium is at the position formerly occupied by the iodine (C2), and the iodine has migrated to the original lithiation site (C5).
This isomerization pathway can lead to a mixture of products if the lithiated intermediate is trapped with an electrophile before equilibrium is reached. The final product distribution depends on the relative stability of the possible aryllithium intermediates and the reaction conditions, such as temperature and reaction time.
Mechanisms of Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The general mechanism for these processes, particularly for palladium-catalyzed reactions, involves a catalytic cycle of three main steps. csbsju.edulibretexts.orgchemistryjournals.net
Oxidative Addition, Transmetalation, and Reductive Elimination Pathways
The catalytic cycle typically begins with a low-valent transition metal complex, commonly palladium(0). fiveable.me
Oxidative Addition : This is the first and often rate-determining step. The palladium(0) catalyst inserts itself into the carbon-iodine bond of this compound. uvic.canih.gov This process involves the oxidation of the palladium from the 0 to the +2 oxidation state. The C-I bond is broken, and new C-Pd and I-Pd bonds are formed, resulting in a square planar palladium(II) complex. The reactivity of aryl halides in oxidative addition follows the order I > Br > Cl > F, making aryl iodides like the title compound highly reactive substrates. libretexts.org
Transmetalation : In this step, the organic group from a second reagent (the coupling partner) is transferred to the palladium(II) complex, displacing the halide. For example, in a Suzuki coupling, the coupling partner is an organoboron compound, which, in the presence of a base, forms a boronate complex. This complex then transfers its organic moiety to the palladium center. wikipedia.orgresearchgate.net This step results in a new palladium(II) intermediate where both organic coupling partners are attached to the metal.
Reductive Elimination : This is the final step of the cycle. The two organic groups on the palladium(II) complex couple together, forming a new carbon-carbon bond and the final product. fiveable.me In this process, the palladium is reduced from +2 back to its 0 oxidation state, thus regenerating the active catalyst which can then enter another cycle. libretexts.org This step is typically fast and irreversible, driven by the formation of the stable C-C bond. fiveable.me
Ligand Effects and Catalytic Cycle Dynamics
The ligands coordinated to the transition metal center play a crucial role in the dynamics of the catalytic cycle. Phosphine (B1218219) ligands are most commonly employed in palladium-catalyzed cross-coupling reactions. The electronic and steric properties of these ligands can be fine-tuned to optimize the reaction.
Electronic Effects : Electron-rich phosphine ligands increase the electron density on the palladium center. This facilitates the oxidative addition step, as the metal is more nucleophilic and better able to donate electrons into the σ* orbital of the C-I bond. However, increased electron density on the metal can slow down the reductive elimination step. nih.gov
Steric Effects : Bulky or sterically demanding ligands generally promote the reductive elimination step. The steric crowding around the metal center favors the formation of the product and the release of the catalyst. Bulky ligands can also favor the formation of coordinatively unsaturated, highly reactive monoligated palladium(0) species, which can accelerate oxidative addition, especially for less reactive aryl halides. uvic.ca
Table 2: Influence of Phosphine Ligand Properties on Catalytic Steps
| Ligand Property | Effect on Oxidative Addition | Effect on Reductive Elimination | Rationale |
|---|---|---|---|
| Electron-donating | Accelerates | Slows down | Increases electron density on Pd, making it more nucleophilic for OA. |
| Electron-withdrawing | Slows down | Accelerates | Decreases electron density on Pd, facilitating the acceptance of electrons in RE. |
| Sterically bulky | Can accelerate (promotes monoligation) | Accelerates | Relieves steric strain in the transition state of RE; promotes formation of reactive catalyst. |
Radical Mechanisms in Functionalization Reactions
The involvement of radical intermediates is a common feature in the functionalization of iodoarenes, often initiated by photolytic, thermal, or redox-active species. For this compound, the carbon-iodine bond is the most likely site for homolytic cleavage to generate an aryl radical, which can then participate in various bond-forming reactions.
Evidence from Radical Trap Experiments
Radical trap experiments are a cornerstone for implicating radical intermediates in a reaction mechanism. Common radical scavengers such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or 1,4-cyclohexadiene (B1204751) are introduced into a reaction mixture. A significant decrease in reaction yield or the formation of a trapped adduct provides strong evidence for a radical pathway.
However, a review of existing literature reveals a lack of specific studies where radical trap experiments have been conducted in reactions explicitly involving this compound. While the functionalization of other iodoarenes has been shown to be inhibited by radical traps, confirming radical mechanisms, this specific evidence for the target compound is not available.
Table 1: Hypothetical Radical Trap Experiment Outcomes for a Reaction of this compound This table is illustrative and not based on published experimental data for the specified compound.
| Radical Scavenger | Expected Observation if Radical Mechanism is Operative |
| TEMPO | Formation of a TEMPO-adduct with the 2-(trifluoromethyl)-6-hydroxyphenyl radical. |
| 1,4-Cyclohexadiene | Significant reduction in the yield of the desired product. |
| Butylated Hydroxytoluene (BHT) | Inhibition of the reaction or formation of BHT-derived byproducts. |
Single Electron Transfer (SET) Processes
Single Electron Transfer (SET) is another plausible mechanism for initiating radical reactions involving this compound. In a SET process, an electron is transferred from a donor to an acceptor molecule, generating a radical ion pair that can then undergo further reactions. For instance, a reductant could transfer an electron to this compound, leading to a radical anion that fragments to release an iodide anion and the corresponding aryl radical.
Conversely, the phenol moiety could be oxidized via SET to a radical cation. The feasibility of a SET process is governed by the redox potentials of the reactants. While SET is a well-documented initiation step in many organic reactions, specific experimental evidence, such as cyclic voltammetry data or product studies pointing to SET pathways for this compound, is not present in the accessible literature.
Theoretical Chemistry and Computational Modeling of Reaction Pathways
Computational chemistry provides powerful tools to investigate reaction mechanisms, determine the energies of intermediates and transition states, and understand the influence of substituents on reactivity and selectivity.
Density Functional Theory (DFT) Studies on Transition States and Reaction Energies
Density Functional Theory (DFT) is a widely used computational method to model chemical reactions. For reactions involving this compound, DFT could be employed to:
Calculate the bond dissociation energy of the C-I bond to assess the feasibility of radical formation.
Model the energy profiles of different potential reaction pathways (e.g., radical vs. concerted).
Determine the geometries and energies of transition states for key reaction steps.
A comprehensive search for DFT studies specifically focused on the reaction pathways of this compound did not yield any dedicated publications. Studies on the hydrolysis and defluorination of trifluoromethylphenols have utilized DFT to probe reaction mechanisms, suggesting that similar approaches would be valuable for understanding the reactivity of the iodo-substituted analogue.
Table 2: Representative Calculated Energies from a Hypothetical DFT Study on a Reaction of this compound This table is for illustrative purposes and does not represent actual published data.
| Parameter | Hypothetical Value (kcal/mol) | Mechanistic Implication |
| C-I Bond Dissociation Energy | 65 | Suggests that radical formation is accessible under thermal or photochemical conditions. |
| Activation Energy for Radical Addition | 10 | Indicates a facile reaction following radical generation. |
| Reaction Energy (Overall) | -30 | Suggests the overall transformation is thermodynamically favorable. |
Elucidating Substituent Effects on Reactivity and Selectivity
The electronic and steric properties of the iodine and trifluoromethyl substituents on the phenol ring are expected to significantly influence the reactivity and selectivity of this compound. The trifluoromethyl group is a strong electron-withdrawing group, which would affect the electron density of the aromatic ring and the acidity of the phenolic proton. The ortho-iodine atom introduces steric hindrance and provides a reactive site for cross-coupling and radical reactions.
Computational models can quantify these substituent effects. For instance, calculating the Hammett constants or other electronic parameters can help predict how the substituents would influence the rates of reactions. nih.gov While general principles of substituent effects are well-understood, specific computational studies that elucidate these effects on the reactivity and selectivity of this compound in various reaction types are yet to be published. nih.gov
Applications of 2 Iodo 6 Trifluoromethyl Phenol As a Key Synthetic Intermediate
Precursor for Complex Fluorinated Aromatic Scaffolds
A significant application of 2-iodo-6-(trifluoromethyl)phenol is its role as a direct precursor in the synthesis of sterically hindered and electronically distinct fluorinated aromatic compounds. A prime example is its use in the preparation of 2,6-bis(trifluoromethyl)phenol. This transformation highlights the utility of the carbon-iodine bond in forming new carbon-carbon bonds.
In a documented synthetic sequence, this compound is used as the key substrate for a copper-mediated trifluoromethylation reaction. The synthesis of the target scaffold, 2,6-bis(trifluoromethyl)phenol, from this intermediate is achieved in good yield using a (trifluoromethyl)copper reagent, often referred to as "F₃CCu". This reagent is typically prepared in situ from dibromodifluoromethane (B1204443) and cadmium metal, followed by transmetalation with a copper(I) salt like cuprous bromide. The reaction demonstrates the conversion of the aryl iodide into a more complex, difunctionalized phenol (B47542), which would be difficult to access through other synthetic routes. This process provides access to a new class of sterically demanding phenols with distinct chemical properties compared to traditional hindered phenols like 2,6-di-tert-butylphenol.
Table 1: Synthesis of 2,6-bis(trifluoromethyl)phenol
| Starting Material | Reagents | Product | Yield |
|---|
Building Block in the Academic Synthesis of Biologically Relevant Molecules
The 2-hydroxy-3-(trifluoromethyl)phenyl motif is of considerable interest in medicinal chemistry and agrochemistry due to the ability of the trifluoromethyl group to enhance properties such as metabolic stability, lipophilicity, and binding affinity. While this compound is an ideal starting material for accessing this scaffold through reactions that replace the iodine atom (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), specific examples of its direct use in the academic synthesis of named, biologically relevant molecules are not extensively detailed in the reviewed scientific literature. However, its structural framework suggests high potential for creating novel derivatives of existing pharmacophores or as a foundational element in discovery chemistry programs.
Role in the Construction of Advanced Functional Materials
The development of advanced functional materials, such as conjugated polymers, liquid crystals, and organic light-emitting diodes (OLEDs), often relies on the precise assembly of aromatic building blocks. Aryl iodides are crucial intermediates in this field as they readily participate in the key carbon-carbon bond-forming reactions (e.g., Suzuki, Stille, Heck, and Sonogashira couplings) used to construct the polymeric or macrocyclic backbones of these materials.
The structure of this compound, featuring a reactive C-I bond for polymerization or coupling and a trifluoromethyl group to tune solubility, thermal stability, and electronic properties, makes it a promising candidate for this purpose. Despite this potential, a survey of the literature does not show specific, prominent examples of its incorporation into well-defined advanced functional materials. Its utility in this area remains a subject of potential exploration rather than established application.
Strategic Utility in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions represent highly efficient strategies in organic synthesis, allowing for the construction of complex molecular architectures in a single operation while minimizing waste and purification steps. The ortho-iodophenol moiety is a classic substrate for such transformations, where an initial coupling reaction at the iodine site is followed by an intramolecular cyclization involving the phenolic oxygen. This can lead to the rapid assembly of important heterocyclic cores like benzofurans or other oxygen-containing ring systems.
This compound is structurally well-suited for these types of reactions. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aromatic ring and the acidity of the phenol, potentially impacting reaction pathways and yields. Nevertheless, specific instances of this compound being utilized as a key reactant in published cascade or multicomponent reaction methodologies are not readily found in the scientific literature. Its application in this domain is therefore largely theoretical at present, based on the known reactivity of similarly substituted ortho-halogenated phenols.
Advanced Spectroscopic and Analytical Research Methodologies in the Study of 2 Iodo 6 Trifluoromethyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural and mechanistic study of 2-Iodo-6-(trifluoromethyl)phenol. Its ability to probe the local environment of specific nuclei provides unparalleled insight into molecular connectivity and conformation.
Given the presence of the trifluoromethyl (-CF₃) group, ¹⁹F NMR spectroscopy is an exceptionally powerful tool for studying this compound. Fluorine-19 is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive to NMR detection. man.ac.uk Its utility is further enhanced by a large chemical shift dispersion, which minimizes the probability of signal overlap and provides detailed information about the electronic environment of the fluorine atoms. thermofisher.com
In the context of reaction monitoring, ¹⁹F NMR allows for the direct observation of fluorine-containing reactants, intermediates, and products. For instance, in reactions where this compound is a starting material, its characteristic ¹⁹F NMR signal can be monitored over time. A decrease in the intensity of this signal, coupled with the appearance of new signals corresponding to fluorinated products, provides a clear and quantitative measure of reaction progress. This approach is particularly valuable in trifluoromethylation reactions, where crude reaction mixtures can be analyzed by ¹⁹F NMR using a fluorinated internal standard to determine product yield accurately. rsc.org The chemical shift of the -CF₃ group is sensitive to changes in the molecule, making it an excellent probe for tracking transformations.
Table 1: Illustrative ¹⁹F NMR Data for Fluorinated Moieties
| Functional Group | Typical Chemical Shift Range (ppm) vs. CFCl₃ | Multiplicity Example |
| Aryl-CF₃ | -60 to -65 | Singlet (if no adjacent coupling nuclei) |
| CF₃CH₂- | -70 to -75 | Triplet (coupled to CH₂) |
| -OCF₂- | -75 to -90 | Varies with coupling |
| Fluoroform (CHF₃) | ~ -81 | Doublet (¹JH-F) |
This table provides general ranges; specific shifts depend on the full molecular structure.
A comprehensive structural characterization of this compound and its derivatives is achieved through the synergistic use of multi-nuclear NMR, primarily ¹H, ¹³C, and ¹⁹F NMR. Each spectrum provides complementary pieces of the structural puzzle.
¹H NMR reveals the number, environment, and connectivity of protons in the molecule, including the phenolic proton and the protons on the aromatic ring.
¹³C NMR provides information on the carbon skeleton. The signals for the carbon atoms attached to iodine, the hydroxyl group, and the trifluoromethyl group appear at distinct chemical shifts, confirming the substitution pattern.
¹⁹F NMR confirms the presence and electronic environment of the trifluoromethyl group. thermofisher.com For example, in a related compound, 2'-Iodo-4-(trifluoromethyl)-[1,1'-biphenyl]-2-ol, the -CF₃ group appears as a sharp singlet at -62.69 ppm. sioc-journal.cn
While theoretically possible, observing the ¹²⁷I nucleus via NMR is generally not feasible for asymmetric molecules like this compound. Iodine-127 is a quadrupolar nucleus (spin > ½) with a large electric quadrupole moment. In environments of low molecular symmetry, this leads to very efficient quadrupolar relaxation, resulting in extremely broad resonance signals that are often undetectable. organicchemistrydata.org Therefore, its structural role is typically inferred from its effects on adjacent nuclei (e.g., ¹³C) rather than by direct detection. The combined data from ¹H, ¹³C, and ¹⁹F NMR, however, is almost always sufficient for unambiguous structural and stereochemical assignment. mdpi.commagritek.com
Table 2: Role of Different Nuclei in the Structural Analysis of this compound
| Nucleus | Information Provided |
| ¹H | Number and arrangement of protons; coupling patterns reveal neighboring protons. |
| ¹³C | Carbon framework of the molecule; chemical shifts indicate the nature of attached atoms (O, I, F). |
| ¹⁹F | Presence and electronic environment of the -CF₃ group; useful for reaction monitoring. beilstein-journals.org |
Mass Spectrometry Techniques for Reaction Monitoring and Complex Product Identification
Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound and identifying products from its reactions. In a typical electron ionization (EI) mass spectrum, the molecule would exhibit a molecular ion peak ([M]⁺) corresponding to its exact mass. docbrown.info The fragmentation pattern would likely feature characteristic losses of key substituents. Expected major fragments would include:
[M-I]⁺: Loss of the iodine atom.
[M-CF₃]⁺: Loss of the trifluoromethyl group.
[M-CO]⁺: A common fragmentation pathway for phenols, involving the loss of carbon monoxide after rearrangement. docbrown.info
Modern high-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization coupled with a time-of-flight (ESI-TOF) detector, provide highly accurate mass measurements, allowing for the unambiguous determination of elemental formulas. sioc-journal.cn Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for reaction monitoring and the identification of complex products in a mixture. google.com Furthermore, ion mobility-mass spectrometry can provide an additional dimension of separation based on the ion's size and shape, reported as a collision cross-section (CCS). Predicted CCS values can aid in the identification of isomers and complex structures. uni.luuni.lu
Table 3: Predicted Collision Cross Section (CCS) Data for Isomeric Ions
| Compound | Adduct | m/z | Predicted CCS (Ų) |
| 2-iodo-5-(trifluoromethyl)phenol | [M-H]⁻ | 286.91862 | 131.2 |
| 2-iodo-5-(trifluoromethyl)phenol | [M+H]⁺ | 288.93318 | 138.8 |
| 2-iodo-6-nitro-4-(trifluoromethylsulfonyl)phenol | [M-H]⁻ | 395.86562 | 158.4 |
| 2-iodo-6-nitro-4-(trifluoromethylsulfonyl)phenol | [M+H]⁺ | 397.88018 | 165.6 |
Data for related compounds from PubChem, calculated using CCSbase, illustrates the type of data obtainable. uni.luuni.lu
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide exact data on bond lengths, bond angles, and torsional angles within the this compound molecule. It would also reveal crucial details about intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the phenolic -OH group and potential halogen bonding involving the iodine atom.
A search of the Crystallography Open Database and other public repositories did not yield a specific crystal structure for this compound. ugr.es However, the technique has been successfully applied to numerous related aromatic compounds containing both iodine and trifluoromethyl groups, demonstrating its feasibility. mdpi.comjst.go.jp Analysis of such a structure would provide valuable benchmarks for computational models and a deeper understanding of the steric and electronic effects of the ortho-substituents on the phenol (B47542) ring.
Advanced Chromatographic Methods in Complex Mixture Separation and Purification Research
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures, which may contain starting materials, reagents, and byproducts.
High-Performance Liquid Chromatography (HPLC) is a primary tool for both analytical and preparative-scale separations. For a moderately polar compound like this compound, reversed-phase HPLC is typically employed. This method uses a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, and a polar mobile phase. rsc.org A common mobile phase would be a gradient mixture of water and an organic solvent like acetonitrile, often with a small amount of acid (e.g., trifluoroacetic acid or formic acid) to ensure the phenol is protonated and gives sharp peaks.
Gas Chromatography (GC) can also be used, particularly for assessing purity, provided the compound is sufficiently volatile and thermally stable. The phenol may need to be derivatized (e.g., silylated) to improve its volatility and chromatographic behavior.
Table 4: Chromatographic Methods for the Analysis and Purification of this compound
| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas | Application |
| Analytical HPLC | C18 Reversed-Phase | Acetonitrile/Water Gradient | Purity assessment, reaction monitoring |
| Preparative HPLC | C18 Reversed-Phase | Acetonitrile/Water Gradient | Isolation of pure compound |
| GC-MS | Phenyl-methyl polysiloxane | Helium | Purity analysis and identification by mass |
| LC-MS | C18 Reversed-Phase | Acetonitrile/Water to ESI-MS | Identification of components in a mixture |
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Selective Carbon-Iodine and Carbon-Trifluoromethyl Bond Functionalization
The selective functionalization of either the C-I or the C-CF3 bond in 2-Iodo-6-(trifluoromethyl)phenol presents a significant challenge and a key area of future research. The development of novel catalytic systems that can distinguish between these two sites is paramount for unlocking the full synthetic potential of this molecule.
Carbon-Iodine Bond Functionalization: The C-I bond is a well-established site for cross-coupling reactions. Future efforts will likely focus on developing more robust and versatile catalysts that can operate under milder conditions and with a broader substrate scope. For instance, palladium-catalyzed systems have been employed for the C-H halogenation of related pyridyl sulfides, including the iodination of 2-((2-trifluoromethyl-phenyl)sulfanyl)-3-methyl-pyridine, a structurally analogous compound. acs.org Research into novel ligands and palladium sources will be crucial for enhancing catalytic activity and selectivity. acs.org Copper-catalyzed systems, often in conjunction with hypervalent iodine reagents, also represent a promising avenue for C-I bond functionalization, including arylation reactions. mdpi.comrsc.org The development of earth-abundant metal catalysts, such as iron and cobalt, for these transformations is a growing trend driven by sustainability goals. rsc.org
Carbon-Trifluoromethyl Bond Functionalization: The C-CF3 bond is notoriously strong and its selective activation and functionalization remain a significant hurdle. A key area of future research will be the development of catalytic systems that can achieve C-F bond activation within the trifluoromethyl group, leading to defluoroalkylation or hydrodefluorination. researchgate.net Recent advancements have shown that photoredox catalysis using organic dyes, such as o-phosphinophenolate, can activate trifluoromethyl groups to generate difluoromethyl radicals. researchgate.net This opens up possibilities for subsequent C-C bond formation. Further exploration of transition-metal-free methods, potentially involving radical or single-electron transfer (SET) pathways, will be a major focus. rsc.orgacs.org
Integration with Flow Chemistry and High-Throughput Experimentation for Accelerated Discovery
The optimization of reaction conditions for the selective functionalization of this compound can be a time-consuming process. The integration of modern techniques like flow chemistry and high-throughput experimentation (HTE) is set to revolutionize this area.
Flow Chemistry: Continuous-flow microreactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can be critical for managing highly reactive intermediates and improving reaction selectivity. researchgate.netacs.orgnih.gov For instance, flow systems can facilitate the safe handling of potentially hazardous reagents and can enable the rapid synthesis of libraries of derivatives for screening purposes. The application of flow chemistry to photochemical reactions involving this compound is particularly promising, as it allows for efficient and uniform irradiation, leading to improved yields and reproducibility. researchgate.netacs.org
High-Throughput Experimentation (HTE): HTE platforms allow for the rapid screening of a large number of catalysts, ligands, solvents, and other reaction parameters in parallel. researchgate.netpurdue.edu This accelerates the discovery of optimal conditions for selective C-I or C-CF3 bond functionalization. By combining HTE with advanced analytical techniques, researchers can quickly identify promising reaction pathways and gain a deeper understanding of the underlying reaction mechanisms. researchgate.net The data generated from HTE can also be used to train machine learning algorithms to predict reaction outcomes and guide future experimental design. purdue.edu
Exploration of Non-Canonical Reactivity Patterns and Unprecedented Transformations
Beyond the well-established cross-coupling reactions, future research will increasingly focus on uncovering novel and non-canonical reactivity patterns of this compound. This involves exploring transformations that go beyond simple bond formations and delve into more complex molecular rearrangements and functional group interconversions.
One area of interest is the potential for this molecule to participate in reactions involving hypervalent iodine intermediates. mdpi.comcardiff.ac.ukmdpi.com The iodine atom in this compound could potentially be oxidized to a higher valence state, opening up a range of oxidative transformations. cardiff.ac.uk For example, hypervalent iodine reagents have been used for the fluorocyclization of unsaturated alcohols and carboxylic acids, suggesting that the phenolic hydroxyl group in this compound could direct similar intramolecular reactions. frontiersin.org
Furthermore, the interplay between the iodo, trifluoromethyl, and hydroxyl groups could lead to unprecedented transformations. For instance, the trifluoromethyl group's strong electron-withdrawing nature significantly influences the acidity of the phenol (B47542) and the reactivity of the aromatic ring, potentially enabling unique substitution patterns or rearrangements under specific conditions. The exploration of such non-canonical reactivity could lead to the discovery of entirely new synthetic methodologies. The use of noncanonical amino acids in biocatalysis to create novel active sites could also inspire new approaches to catalyze reactions with this compound. nih.gov
Computational Design of New Transformations Involving this compound for Targeted Synthesis
Computational chemistry and theoretical calculations are becoming indispensable tools for modern synthetic chemistry. In the context of this compound, computational methods can be employed to design new transformations and predict their feasibility and selectivity.
Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to model the transition states of potential reactions, providing insights into the activation energies and reaction pathways for both C-I and C-CF3 bond functionalization. frontiersin.org This can help in the rational design of catalysts and reaction conditions that favor one transformation over the other. For example, computational studies can elucidate the role of ligands in a catalyst's coordination sphere and their influence on the regioselectivity of a reaction.
Designing Novel Catalysts: Computational screening of virtual catalyst libraries can accelerate the discovery of new and more efficient catalytic systems. By calculating key properties such as binding affinities and activation barriers, researchers can identify promising catalyst candidates for experimental validation. This in silico approach can significantly reduce the time and resources required for catalyst development.
Q & A
Q. What are the optimal synthetic routes for 2-Iodo-6-(trifluoromethyl)phenol, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves halogenation and trifluoromethylation steps. A common approach is:
Iodination : React 2-amino-6-(trifluoromethyl)phenol with iodine monochloride (ICl) in acetic acid at 0–5°C to introduce iodine at the ortho position .
Deamination : Treat the intermediate with NaNO₂ in H₂SO₄/H₂O to remove the amino group, yielding the phenol derivative .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.
Q. Critical Factors :
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer: Use a combination of:
- NMR :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and hydroxyl groups (broad peak δ 5–6 ppm).
- ¹⁹F NMR : Detect CF₃ groups (δ -60 to -65 ppm) .
- Mass Spectrometry (EI-MS) : Confirm molecular ion [M]⁺ at m/z 318 (C₇H₄F₃IO) and fragment peaks for CF₃ (69 m/z) and I (127 m/z) .
- X-ray Crystallography : Resolve iodine’s heavy atom effect to determine bond angles and crystal packing .
Data Interpretation Tip : Compare with analogs like 2-Iodo-4-(trifluoromethyl)phenol to distinguish substituent effects on spectral shifts .
Advanced Research Questions
Q. How do the electron-withdrawing effects of iodine and CF₃ groups influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The ortho -iodo and para -CF₃ groups create a polarized aromatic system:
- Iodine : Acts as a directing group for Suzuki-Miyaura coupling but may slow transmetalation due to steric hindrance.
- CF₃ : Reduces electron density at the phenolic oxygen (pKa ~8.5 vs. ~10 for phenol), enhancing acidity and nucleophilic substitution rates .
Q. Experimental Design :
- Compare coupling efficiency with Pd(PPh₃)₄ vs. XPhos Pd G3 catalysts in THF/water.
- Monitor kinetics via ¹H NMR or GC-MS to quantify intermediates like boronic acid adducts .
Q. How can contradictory data on the compound’s stability under basic conditions be resolved?
Methodological Answer: Reported stability discrepancies may arise from:
- Solvent Effects : Degradation accelerates in polar aprotic solvents (e.g., DMF) vs. toluene.
- Trace Metals : Residual Pd from synthesis catalyzes deiodination.
Q. Troubleshooting Protocol :
Conduct stability assays in inert atmospheres (N₂/Ar) with EDTA to chelate metals.
Use LC-MS to identify degradation products (e.g., 6-(trifluoromethyl)phenol via loss of iodine).
Validate findings with DFT calculations (B3LYP/6-31G*) to model hydrolysis pathways .
Q. What strategies mitigate challenges in synthesizing derivatives for biological activity studies?
Methodological Answer: Key challenges include poor solubility and metabolic instability. Solutions involve:
Prodrug Design : Acetylate the phenolic -OH to improve membrane permeability .
Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing iodine with Br or Cl) to assess pharmacophore requirements .
In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding to targets like cytochrome P450 enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
